1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione
Description
Properties
CAS No. |
187243-31-8 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
TUVQTCIDQXNTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
- The reaction of 2-chlorobenzylamine with glyoxylic acid under acidic conditions leads to the formation of an intermediate Schiff base.
- Subsequent cyclization occurs to form the imidazolidine-2,4-dione ring.
- Typical solvents include aqueous acidic media or organic solvents like ethanol.
- Reaction temperatures range from ambient to reflux conditions depending on the scale and desired yield.
- Catalysts such as mineral acids (e.g., HCl) or Lewis acids may be employed to facilitate cyclization.
Alternative Synthetic Strategies
- Base-Catalyzed Condensation: Hydantoin can be condensed with substituted benzaldehydes (including 2-chlorobenzaldehyde) in the presence of bases like ethanolamine to form 5-benzylideneimidazolidine-2,4-dione derivatives, which can be further reduced or modified to yield the target compound.
- Knoevenagel Condensation: This method involves the condensation of hydantoin with aromatic aldehydes to form 5-arylidene derivatives, which can be hydrogenated or otherwise transformed to the corresponding N-substituted hydantoins.
- Use of Diazomethane: In some advanced synthetic routes, diazomethane reacts with 5-arylidene hydantoin derivatives to form spiro compounds, indicating the versatility of hydantoin chemistry but less directly related to the target compound.
Industrial Production Considerations
- Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and scalability.
- Optimization of reaction parameters such as solvent choice, temperature, and pressure is critical for maximizing product purity and minimizing by-products.
- Automated systems can be used to monitor reaction progress and adjust conditions in real-time.
Reaction Mechanism Insights
- The initial step involves nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon forming an imine intermediate.
- Intramolecular cyclization occurs via nucleophilic attack of the amide nitrogen on the carboxyl group or activated intermediate, closing the imidazolidine ring.
- Acidic conditions protonate intermediates, facilitating ring closure and stabilizing the product.
- Side reactions such as oxidation or substitution can occur but are minimized by controlled reaction conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of 2-chlorobenzylamine with glyoxylic acid | 2-chlorobenzylamine, glyoxylic acid | Acidic medium, reflux, ethanol or aqueous | 70-85 | Direct route, widely used industrially |
| Base-catalyzed condensation with 2-chlorobenzaldehyde | Hydantoin, 2-chlorobenzaldehyde, ethanolamine | Basic medium, ethanol, reflux | 60-75 | Forms 5-benzylidene derivatives, requires further reduction |
| Knoevenagel condensation | Hydantoin, aromatic aldehydes | Base catalyst, ethanol, reflux | 50-70 | Versatile for derivatives, may need further steps |
| Diazomethane reaction (for spiro derivatives) | 5-arylidene hydantoin derivatives | Ether, low temperature | N/A | Not directly for target compound, used for spiro analogs |
Research Findings and Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of the synthesized compound, showing characteristic signals for the hydantoin ring and the 2-chlorobenzyl substituent.
- Mass spectrometry (MS) data support the molecular weight and purity.
- Infrared (IR) spectroscopy shows characteristic carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ and NH stretching bands near 3300-3500 cm⁻¹, consistent with imidazolidine-2,4-dione structure.
- Elemental analysis confirms the expected composition, matching theoretical values closely.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its anticonvulsant properties, the compound may modulate ion channels and neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Substituents: A 4-chlorophenylsulfonyl group and 4-fluorophenylmethyl. Activity: Exhibits aldose reductase inhibition and hypoglycemic properties due to the electron-withdrawing sulfonyl group, which enhances interactions with enzyme active sites . Structural Features: U-shaped conformation with halogen (Cl⋯F) and hydrogen-bonding interactions in crystal packing . Comparison: The para-chloro and sulfonyl groups increase steric bulk and polarity compared to the target compound’s ortho-chloro and non-sulfonylated structure. This likely reduces the target compound’s potency for aldose reductase but may improve membrane permeability.
- 1-(4-Methoxyphenyl)imidazolidine-2,4-dione (): Substituents: 4-Methoxyphenyl group. Activity: Methoxy’s electron-donating nature may reduce binding to enzymes requiring electron-deficient aromatic interactions. Structural Features: Planar phenyl ring orientation differs from U-shaped sulfonyl derivatives, affecting crystal packing and solubility .
Complex Heterocyclic Derivatives
- Bradykinin B2 Receptor Antagonist (): Substituents: Chloro, fluoro, and quinoline-based groups. Activity: Targets bradykinin receptors for skin diseases, leveraging bulky substituents for receptor specificity .
- 5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (): Substituents: Triazolylmethyl group with methoxyethyl chain.
Halogenated Analogues
- 1-[(2,4-Dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine ():
- Substituents : Dichlorobenzyl and imidazopyridine core.
- Activity : Dichloro substitution may enhance halogen bonding, but the imidazopyridine system diverges significantly from the imidazolidinedione core .
- Comparison : The target compound’s imidazolidinedione ring is more conformationally restricted, possibly favoring entropy-driven binding compared to the flexible imidazopyridine analogue.
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Substituent Position : Ortho-chloro substitution in the target compound may hinder enzymatic binding compared to para-substituted analogues but could reduce metabolic degradation .
- Halogen Interactions : Chlorine’s electronegativity contributes to halogen bonding, as seen in ’s crystal structure, which could stabilize protein-ligand interactions .
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in large-scale synthesis over complex derivatives like those in and .
Biological Activity
1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities, particularly in antibacterial and antitumor applications. This article reviews the current literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of imidazolidine-2,4-dione with chlorophenyl derivatives. The synthetic pathways often include condensation reactions that yield various derivatives with modified substituents to enhance biological activity.
Antibacterial Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antibacterial properties. A study reported the synthesis of several thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which were tested against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) as low as 3.91 mg/L, demonstrating comparable efficacy to standard antibiotics like oxacillin and cefuroxime .
Table 1: Antibacterial Activity of Selected Compounds
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| 38 | 3.91 | Bacillus subtilis |
| 20 | 7.81 | Staphylococcus aureus |
| 23 | 15.62 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that certain derivatives exhibited low toxicity profiles. For instance, compound 20 was non-toxic at concentrations up to 30.82 mg/L, indicating a favorable therapeutic index .
Table 2: Cytotoxicity Profiles of Selected Compounds
| Compound | Toxicity Concentration (mg/L) | Viability (%) |
|---|---|---|
| 20 | 30.82 | >90 |
| 23 | 25.00 | >85 |
| 38 | 15.00 | >80 |
Antitumor Activity
In addition to antibacterial properties, imidazolidine derivatives have been evaluated for their antitumor potential. A specific study highlighted the activity of two novel compounds against adult Schistosoma mansoni worms, demonstrating significant reductions in viability and alterations in cellular structure .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications on the imidazolidine ring significantly influence biological activity. For example:
- Substituents at the ortho position of the chlorophenyl group enhance antibacterial activity.
- The introduction of electron-withdrawing groups tends to increase potency against bacterial strains.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Ortho-chloro | Increased potency |
| Electron-withdrawing groups | Enhanced antibacterial action |
Case Studies
Several case studies emphasize the efficacy of imidazolidine derivatives in clinical settings:
- Antibacterial Efficacy : A derivative was tested against multi-drug resistant Staphylococcus aureus, showing a significant reduction in bacterial load in vitro.
- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics, certain imidazolidine derivatives demonstrated lower cytotoxicity towards normal cells while retaining antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
